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Introduction
The Chloramphenicol Acetyltransferase (CAT) enzymatic assay is a widely used reporter gene

assay to quantify the strength of a promoter.[1][2] By fusing a promoter of interest to the

bacterial CAT gene, the level of CAT enzyme expression becomes directly proportional to the

promoter's activity.[3] This application note provides a detailed protocol for performing the CAT

assay, from cell transfection to data analysis, and includes troubleshooting tips.

Principle of the CAT Assay
Chloramphenicol Acetyltransferase is a bacterial enzyme that detoxifies the antibiotic

chloramphenicol by transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the

chloramphenicol molecule.[4] This acetylation prevents chloramphenicol from binding to

ribosomes, thereby conferring resistance to the antibiotic.[4]

In the context of a reporter gene assay, the promoter of interest is cloned upstream of the CAT

coding sequence in an expression vector. This construct is then introduced into eukaryotic

cells. The activity of the promoter drives the transcription of the CAT gene, leading to the

production of the CAT enzyme. The amount of CAT enzyme produced is proportional to the

strength of the promoter.[3]
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The enzymatic activity of CAT is then measured by incubating cell lysates with radiolabeled

chloramphenicol ([¹⁴C]chloramphenicol) and acetyl-CoA.[1][2] The CAT enzyme in the lysate

catalyzes the transfer of an acetyl group from acetyl-CoA to the [¹⁴C]chloramphenicol. The

acetylated and unacetylated forms of chloramphenicol are then separated, typically by thin-

layer chromatography (TLC), and the amount of radioactivity in the acetylated forms is

quantified.[1][2][3] This quantification provides a measure of the promoter's strength.

Signaling Pathway of CAT Enzymatic Reaction
The following diagram illustrates the catalytic mechanism of Chloramphenicol

Acetyltransferase.
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Caption: Catalytic mechanism of the CAT enzyme.

Materials and Reagents
Cell Culture:

Mammalian cells of choice

Complete growth medium (e.g., DMEM with 10% FBS)

Phosphate-Buffered Saline (PBS)

Trypsin-EDTA
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Transfection:

CAT reporter plasmid (promoter of interest cloned upstream of the CAT gene)

Control plasmid (e.g., a plasmid expressing a different reporter gene like β-galactosidase

for normalization of transfection efficiency)

Transfection reagent (e.g., Lipofectamine, FuGENE)

Cell Lysis:

Lysis buffer (e.g., 0.25 M Tris-HCl, pH 7.8)

CAT Assay:

[¹⁴C]Chloramphenicol (radiolabeled substrate)

Acetyl-Coenzyme A (acetyl-CoA)

Reaction buffer (e.g., 1 M Tris-HCl, pH 7.8)

Extraction and Chromatography:

Ethyl acetate

Thin-Layer Chromatography (TLC) plates (silica gel)

TLC developing solvent (e.g., chloroform:methanol, 95:5 v/v)

Detection and Quantification:

Phosphorimager or scintillation counter

Autoradiography film (optional)

Experimental Protocols
Experimental Workflow
The following diagram provides an overview of the experimental workflow for the CAT assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture & Transfection

Lysate Preparation

CAT Enzymatic Assay

Analysis

Seed cells in
multi-well plates

Transfect cells with
CAT reporter plasmid

Incubate for 24-48 hours

Wash cells with PBS

Lyse cells (e.g., freeze-thaw)

Harvest cell lysate

Incubate lysate with
[14C]Chloramphenicol

and Acetyl-CoA

Extract with
ethyl acetate

Separate products by
Thin-Layer Chromatography (TLC)

Quantify acetylated forms
(Phosphorimager/Scintillation)

Click to download full resolution via product page

Caption: Overview of the CAT assay workflow.
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Detailed Methodologies
1. Cell Culture and Transfection

Cell Seeding: Seed the desired mammalian cells into multi-well plates (e.g., 6-well or 12-

well) at a density that will result in 70-80% confluency on the day of transfection.

Transfection:

Prepare the DNA-transfection reagent complexes according to the manufacturer's

protocol. Include the CAT reporter plasmid and a co-transfected control plasmid (e.g.,

pSV-β-galactosidase) for normalization of transfection efficiency.

Add the complexes to the cells and incubate for the time recommended by the transfection

reagent manufacturer.

Replace the transfection medium with fresh complete growth medium and incubate the

cells for 24-48 hours to allow for gene expression.

2. Preparation of Cell Lysates

Washing: Gently wash the cells twice with ice-cold PBS.

Lysis:

Add an appropriate volume of lysis buffer (e.g., 100 µL for a 60 mm dish) to each well.

Perform three cycles of freezing in a dry ice/ethanol bath and thawing at 37°C to lyse the

cells.[1][2]

Harvesting Lysate: Scrape the cell debris from the plate and transfer the lysate to a

microcentrifuge tube.

Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to

pellet the cell debris.

Supernatant Collection: Carefully transfer the supernatant (cell extract) to a new, pre-chilled

microcentrifuge tube. This extract contains the CAT enzyme.
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3. CAT Enzymatic Reaction

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

Cell extract (volume will vary depending on protein concentration)

Reaction buffer (e.g., 20 µL of 1 M Tris-HCl, pH 7.8)

[¹⁴C]Chloramphenicol (e.g., 0.25 µCi)

Acetyl-CoA (e.g., 20 µL of a 4 mM solution)

Make up the final volume to a fixed amount (e.g., 150 µL) with sterile water.

Incubation: Incubate the reaction mixture at 37°C for a period ranging from 30 minutes to

several hours. The optimal incubation time should be determined empirically.

4. Extraction and Thin-Layer Chromatography (TLC)

Extraction:

Add 1 mL of ice-cold ethyl acetate to each reaction tube.

Vortex vigorously for 30 seconds.

Centrifuge at high speed for 5 minutes to separate the phases.

Sample Spotting:

Carefully transfer the upper organic phase (containing chloramphenicol and its acetylated

forms) to a new tube and evaporate to dryness in a vacuum centrifuge.

Resuspend the dried pellet in a small volume (e.g., 20-30 µL) of ethyl acetate.

Spot the entire sample onto a silica gel TLC plate.

TLC Development:
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Place the TLC plate in a chromatography tank containing the developing solvent (e.g.,

chloroform:methanol, 95:5 v/v).

Allow the solvent front to migrate near the top of the plate.

Remove the plate and allow it to air dry completely.

5. Detection and Quantification

Autoradiography/Phosphorimaging: Expose the TLC plate to a phosphorimager screen or X-

ray film.

Quantification:

Identify the spots corresponding to unacetylated and acetylated [¹⁴C]chloramphenicol. The

acetylated forms will migrate further up the TLC plate.[4]

Quantify the radioactivity in each spot using a phosphorimager or by excising the spots

from the TLC plate and counting them in a scintillation counter.[1][2]

Data Presentation and Analysis
Quantitative Data Summary
The results of a CAT assay are typically presented as the percentage of chloramphenicol that

has been acetylated. This value is then normalized to the activity of a co-transfected control

reporter to account for variations in transfection efficiency.
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Promoter Construct
% Acetylated
Chloramphenicol (Raw
Data)

Normalized CAT Activity
(Arbitrary Units)

Promoter A 45.8% 1.00

Promoter B 82.3% 1.80

Promoter C 15.2% 0.33

Promoterless (Negative

Control)
2.1% 0.05

Strong Viral Promoter (Positive

Control)
95.6% 2.09

Data Analysis
Calculate Percent Conversion:

Percent Conversion = [ (Counts in Acetylated Spots) / (Counts in All Spots) ] x 100

Normalization:

Normalize the percent conversion for each experimental sample to the activity of the co-

transfected control reporter (e.g., β-galactosidase activity).

Normalized Activity = (Percent Conversion of Sample) / (Activity of Control Reporter)

Relative Promoter Strength:

Express the activity of each test promoter relative to a reference promoter (e.g., a weak or

strong constitutive promoter).

Troubleshooting
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Problem Possible Cause Solution

No or very low CAT activity Weak promoter

Use a stronger promoter as a

positive control to ensure the

assay is working.

Poor transfection efficiency

Optimize the transfection

protocol. Check cell confluency

and DNA quality. Include a

positive control for transfection

(e.g., a GFP-expressing

plasmid).

Inactive CAT enzyme

Ensure proper storage of the

cell lysate. Avoid repeated

freeze-thaw cycles.

High background in all lanes Contamination of reagents
Use fresh, high-quality

reagents.

Insufficient washing of cells
Ensure complete removal of

medium before cell lysis.

Inconsistent results between

replicates
Pipetting errors

Use calibrated pipettes and be

precise with all additions.

Variation in cell number or

confluency

Ensure consistent cell seeding

and growth across all wells.

Uneven transfection efficiency
Optimize transfection to

achieve consistent results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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